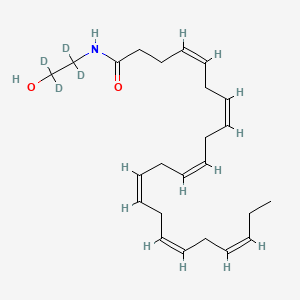

Synaptamide-d4

Description

Endogenous Lipid Mediators and Their Significance in Biological Systems

Endogenous lipid mediators are a diverse class of signaling molecules derived from fatty acids that play crucial roles in regulating a wide array of physiological and pathological processes. frontiersin.orgoup.com These potent molecules are involved in the control of inflammation, immune responses, pain, and the maintenance of tissue homeostasis. frontiersin.orgoup.comoup.com Unlike classical hormones that are produced by specialized glands and travel through the bloodstream, lipid mediators are typically generated on-demand by specific cells and act locally on nearby target cells. oup.comnih.gov Their biosynthesis is often a rapid and transient process, allowing for precise control of biological responses. frontiersin.org

The superfamily of these mediators includes well-known families such as prostaglandins, leukotrienes, and a more recently discovered class of specialized pro-resolving mediators (SPMs), which includes lipoxins, resolvins, protectins, and maresins. frontiersin.orgoup.comnih.gov These SPMs are critical for actively resolving inflammation and promoting the return to tissue homeostasis, rather than just dampening the inflammatory response. frontiersin.orgnih.gov The study of these molecules, often through a systems approach called lipidomics, is providing significant insights into the molecular basis of health and disease. frontiersin.orgoup.comriken.jp

Docosahexaenoic Acid (DHA) Metabolites in Neurobiology

Docosahexaenoic acid (DHA) is an omega-3 polyunsaturated fatty acid that is highly concentrated in the brain and is essential for its proper development and function. semanticscholar.orgnih.govresearchgate.net DHA is not merely a structural component of neuronal membranes; it is also the precursor to a variety of bioactive metabolites that have profound effects on neurobiology. semanticscholar.orgnih.gov These metabolites are involved in processes such as neurogenesis, synaptogenesis, and neuroinflammation. semanticscholar.orgresearchgate.netnih.gov

One important class of DHA metabolites is the N-acylethanolamines, which includes N-docosahexaenoylethanolamine, also known as synaptamide (B1662480). nih.govnih.gov Another significant group of DHA-derived mediators are the resolvins and protectins, which have potent anti-inflammatory and neuroprotective actions. nih.govsemanticscholar.org The metabolism of DHA into these various bioactive molecules underscores the importance of this fatty acid in maintaining the health and function of the central nervous system. semanticscholar.orgnih.gov

Synaptamide as an Endocannabinoid-like Metabolite in Neural Processes

Synaptamide, or N-docosahexaenoylethanolamine (DHEA), is an endogenous metabolite of DHA that shares a structural similarity with endocannabinoids like anandamide (B1667382). nih.govnih.govresearchgate.net Despite this resemblance, synaptamide's primary actions are independent of the classical cannabinoid receptors. researchgate.netnih.govbiologists.com It is synthesized in the brain and plays a significant role in various neural processes. nih.govresearchgate.net

Research has demonstrated that synaptamide is a potent promoter of neurogenesis, the process of generating new neurons, and synaptogenesis, the formation of synapses between neurons. semanticscholar.orgresearchgate.netresearchgate.net It also encourages neurite outgrowth, the extension of axons and dendrites from neurons. nih.govnih.gov These effects are crucial for brain development and plasticity. Furthermore, synaptamide exhibits anti-inflammatory properties, which contribute to its neuroprotective effects. researchgate.netnih.govmdpi.com It has been shown to attenuate neuroinflammatory responses by reducing the activation of microglia and the release of pro-inflammatory cytokines. nih.govmdpi.com

The mechanism of action for synaptamide involves its binding to the G-protein coupled receptor 110 (GPR110), also known as ADGRF1. semanticscholar.orgresearchgate.netmdpi.com This interaction triggers a signaling cascade that leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP) and the activation of protein kinase A (PKA) and the cAMP-response element binding protein (CREB). semanticscholar.orgresearchgate.netresearchgate.net This pathway ultimately modulates the expression of genes involved in neurogenesis, synaptogenesis, and inflammation. semanticscholar.orgresearchgate.net

Role of Deuterated Analogs (Synaptamide-d4) in Advanced Research Methodologies

Deuterated analogs of endogenous compounds, such as this compound, are indispensable tools in modern analytical and research methodologies, particularly in the field of mass spectrometry-based lipidomics. rsc.orgnih.govacs.org Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen that contains both a proton and a neutron, making it heavier than hydrogen. Replacing hydrogen atoms with deuterium in a molecule like synaptamide creates a chemically identical but heavier version of the compound.

This slight increase in mass is the key to its utility. scbt.com In mass spectrometry, which separates ions based on their mass-to-charge ratio, this compound can be easily distinguished from its natural, non-deuterated counterpart. nih.govacs.orgresearchgate.net This property makes it an ideal internal standard for quantitative analysis. rsc.orgnih.govsmolecule.com By adding a known amount of this compound to a biological sample, researchers can accurately measure the absolute amount of endogenous synaptamide present, correcting for any variability in sample extraction or instrument response. rsc.orgnih.govresearchgate.net This technique significantly improves the accuracy, precision, and reproducibility of lipidomic analyses. acs.orgscbt.com

The use of deuterated standards like this compound is crucial for a variety of research applications, including:

Biomarker Studies: Accurately quantifying endogenous synaptamide levels in different physiological or pathological states. smolecule.com

Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion of administered synaptamide.

Metabolic Pathway Analysis: Elucidating the biosynthesis and degradation pathways of synaptamide. nih.gov

In essence, this compound provides a stable and reliable reference point that enhances the power and precision of advanced analytical techniques, enabling a deeper understanding of the biological roles of synaptamide.

Interactive Data Tables

Chemical Properties of this compound

| Property | Value |

| CAS Number | 946524-43-2 |

| Molecular Formula | C24H33D4NO2 |

| Molecular Weight | 375.589 g/mol |

| IUPAC Name | (4Z,7Z,10Z,13Z,16Z,19Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide |

Structure

2D Structure

Properties

IUPAC Name |

(4Z,7Z,10Z,13Z,16Z,19Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h3-4,6-7,9-10,12-13,15-16,18-19,26H,2,5,8,11,14,17,20-23H2,1H3,(H,25,27)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-/i22D2,23D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEHOLRSGZPBSM-DXYZWJMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)NC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Strategies for Synaptamide D4 in Research

Methodologies for Deuterated Ethanolamine (B43304) Incorporation

The introduction of the deuterium (B1214612) atoms into the Synaptamide (B1662480) structure is achieved through the use of a deuterated precursor, specifically ethanolamine-d4. The primary strategy for its incorporation is a direct acylation reaction. In this method, the amine group of ethanolamine-d4 acts as a nucleophile, attacking the activated carboxyl group of a docosahexaenoic acid (DHA) derivative. nih.govnih.gov

This process forms an amide bond, covalently linking the d4-ethanolamine moiety to the docosahexaenoyl backbone. The result is N-(2-hydroxyethyl-1,1,2,2-d4)docosahexaenamide, or Synaptamide-d4. nih.govnih.gov The four deuterium atoms are located on the two carbon atoms of the ethanolamine portion of the molecule, providing a distinct mass shift of +4 atomic mass units compared to the non-deuterated Synaptamide. sigmaaldrich.com This mass difference is fundamental to its function as an internal standard in mass spectrometry-based assays, allowing it to be distinguished from the endogenous analyte. nih.govnih.gov

Precursor Compounds and Reaction Conditions for this compound Synthesis

The chemical synthesis of this compound relies on two key precursor compounds. The reaction conditions are optimized for efficiency and to ensure the integrity of the polyunsaturated fatty acid chain.

Precursor Compounds

| Compound | Role | Key Properties |

| Docosahexaenoyl chloride | Acylating Agent | An activated form of Docosahexaenoic acid (DHA), highly reactive towards nucleophiles like amines. nih.govnih.gov |

| Ethanolamine-d4 | Deuterated Moiety | Provides the stable isotope label and the nucleophilic amine group for amide bond formation. nih.govnih.govisotope.com |

The synthesis is typically performed as a one-step reaction. nih.govnih.gov Research reports describe a method where docosahexaenoyl chloride is first dissolved in an appropriate ice-cold organic solvent, such as dichloromethane (B109758) (DCM) or methylene (B1212753) chloride. nih.govnih.gov Subsequently, d4-ethanolamine is added dropwise to the solution. nih.govnih.gov

Reaction Conditions

| Parameter | Condition | Rationale |

| Solvent | Dichloromethane (DCM) / Methylene Chloride | Anhydrous, inert solvent that effectively dissolves the lipid precursor. nih.govnih.gov |

| Temperature | Ice-cold (0 °C) | Minimizes potential side reactions and preserves the integrity of the six double bonds in the DHA backbone. nih.govnih.gov |

| Reaction Time | 15-20 minutes | The reaction is rapid due to the high reactivity of the acid chloride. nih.govnih.gov |

| Work-up | Aqueous Washing | The reaction mixture is washed multiple times with water until the aqueous layer is pH-neutral. This removes unreacted ethanolamine-d4 and other water-soluble impurities. nih.gov |

| Final Step | Drying | The organic layer containing the product is dried, typically under a stream of nitrogen gas, to yield the final compound. nih.govnih.gov |

Characterization of Synthetic this compound for Research Purity

The primary application of this compound is as an internal standard for the quantification of endogenous Synaptamide in complex biological matrices, such as brain tissue homogenates or cell culture extracts. nih.govresearchgate.netnih.gov Therefore, its purity and structural confirmation are paramount. Analytical techniques are employed to verify its identity and assess its purity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the principal method used for both the application and characterization of this compound. nih.govnih.gov In a typical quantitative assay, a known amount of this compound is added to a biological sample. nih.gov The sample is then processed and analyzed by LC-MS/MS, which separates the analytes and detects them based on their specific mass-to-charge ratios (m/z) and fragmentation patterns.

The purity of the synthetic standard is often confirmed using high-performance liquid chromatography (HPLC) coupled with a detector, such as a photodiode array, and high-resolution mass spectrometry. kilianlab.comnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and the precise location of the deuterium atoms. kilianlab.com

Analytical Characterization Parameters

| Technique | Purpose | Key Parameters Monitored |

| LC-MS/MS | Quantification & Identification | Mass Transition: Monitors the specific fragmentation of the parent ion into a daughter ion. For this compound, a common transition is m/z 376 → 66, representing the loss of the deuterated ethanolamine head group. nih.govnih.gov |

| HPLC | Purity Assessment | Retention Time: Ensures the compound elutes as a single, sharp peak, indicating the absence of impurities. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Structural Confirmation | Accurate Mass: Confirms the elemental composition of the synthesized molecule. kilianlab.com |

| Nuclear Magnetic Resonance (NMR) | Structural Confirmation | Chemical Shifts & Coupling Constants: Verifies the overall chemical structure and confirms the position of the deuterium labels. kilianlab.com |

The use of this compound as an internal standard improves the accuracy and reproducibility of measurements by correcting for sample loss during extraction and for variations in instrument response. researchgate.netnih.gov

Advanced Bioanalytical Methodologies Employing Synaptamide D4

Quantitative Analysis of Endogenous Synaptamide (B1662480) Using Deuterated Internal Standards

The accurate quantification of endogenous lipids is a primary objective in lipidomics. labroots.com The stable isotope dilution method, which utilizes deuterated analogues like Synaptamide-d4, is a fundamental technique for achieving precise and accurate measurements. nih.gov This approach compensates for sample loss during preparation and analysis, a common challenge in complex biological matrices. nih.govlipidmaps.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the quantitative analysis of synaptamide. acs.orgresearchgate.net This technique offers high sensitivity and selectivity, which is crucial for distinguishing and quantifying low-abundance lipids in complex biological samples. researchgate.netresearchgate.net In LC-MS/MS analysis, this compound serves as an internal standard, co-eluting with the endogenous, non-labeled synaptamide. researchgate.net By comparing the signal intensity of the analyte to its deuterated counterpart, precise quantification can be achieved. nih.gov

Multiple reaction monitoring (MRM) is a commonly used scan mode in LC-MS/MS for targeted lipid analysis. ijpras.comshimadzu.nl This approach involves selecting a specific precursor ion of the target molecule and a characteristic product ion, enhancing the specificity of detection. ijpras.com For synaptamide analysis, a specific mass transition from the intact molecule to a signature fragment, such as the ethanolamine (B43304) portion, allows for highly specific quantification, even in the presence of other lipids. researchgate.netresearchgate.net The use of deuterated internal standards in conjunction with MRM provides a robust framework for accurate and reproducible quantification. biorxiv.org

Table 1: Key Parameters in LC-MS/MS Analysis of Synaptamide

| Parameter | Description | Relevance to this compound |

| Internal Standard | A deuterated analog of the analyte added to samples at a known concentration. | This compound is used to correct for variations in sample preparation and instrument response. nih.govsquarespace.com |

| Multiple Reaction Monitoring (MRM) | A tandem MS technique that increases selectivity by monitoring a specific precursor-to-product ion transition. | Specific MRM transitions for both synaptamide and this compound are used for quantification. researchgate.netresearchgate.net |

| Retention Time | The time it takes for a compound to pass through the chromatography column. | The co-elution of synaptamide and this compound is crucial for accurate quantification. researchgate.net |

| Calibration Curve | A plot of the response of the instrument versus the concentration of the analyte. | Prepared using known concentrations of synaptamide and a constant amount of this compound to determine the concentration in unknown samples. biorxiv.orglipidmaps.org |

Gas Chromatography (GC) for Lipid Substrate Calibration

While LC-MS/MS is the primary method for synaptamide analysis, gas chromatography (GC) plays a role in the broader context of lipid analysis, particularly for the calibration of lipid substrates. nih.govlipidmaps.org GC, often coupled with mass spectrometry (GC-MS), is well-suited for the analysis of fatty acids, which are the building blocks of many lipids, including the docosahexaenoic acid (DHA) moiety of synaptamide. nih.gov

For GC analysis, fatty acids are typically derivatized to form more volatile compounds, such as fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters. lipidmaps.orgchromatographytoday.com Deuterated fatty acid standards are used as internal standards in these analyses to ensure accurate quantification. nih.govlipidmaps.org This allows for the precise determination of the fatty acid composition of a sample, which can be important for understanding the metabolic pathways leading to synaptamide synthesis.

Tandem Mass Spectrometry Techniques in Metabolite Profiling

Tandem mass spectrometry (MS/MS) is a versatile technique that extends beyond simple quantification. thermofisher.com It is instrumental in metabolite profiling, which aims to identify and quantify a wide range of metabolites in a biological sample. acs.org In the context of synaptamide research, MS/MS can be used to identify novel metabolites and elucidate the metabolic pathways of the endocannabinoid system. acs.org

High-resolution mass spectrometry (HRMS) coupled with MS/MS provides accurate mass measurements, which aids in the confident identification of unknown compounds. ijpras.com The fragmentation patterns generated in MS/MS experiments provide structural information that is crucial for distinguishing between isomeric and isobaric species. nih.govacs.org The use of deuterated standards like this compound in these profiling studies helps to confirm the identity of detected metabolites and provides a reference for relative quantification. caymanchem.com

Extraction and Purification Protocols for this compound in Biological Matrices

The accurate analysis of synaptamide begins with its efficient extraction from complex biological matrices such as plasma, brain tissue, and cell cultures. lipidmaps.orgacs.orgplos.org The choice of extraction method is critical to ensure high recovery and minimize the co-extraction of interfering substances. lipidmaps.org

A common method for lipid extraction is the Bligh-Dyer method, which uses a chloroform/methanol (B129727)/water solvent system to partition lipids into an organic phase. plos.org Another widely used technique is solid-phase extraction (SPE), which employs cartridges with specific chemical properties to selectively retain and elute lipids of interest. nih.gov

Regardless of the specific protocol, the addition of a deuterated internal standard like this compound at the beginning of the extraction process is crucial. nih.govlipidmaps.org This allows for the correction of any analyte loss that may occur during the multiple steps of extraction, purification, and solvent evaporation. nih.gov The similar chemical properties of this compound to the endogenous analyte ensure that it behaves in a comparable manner throughout the entire sample preparation procedure. lipidmaps.org

For instance, a rapid protocol for high-throughput extraction of free fatty acids and related lipids involves a bi-phasic solution of acidified methanol and isooctane. lipidmaps.org Deuterated internal standards are added to the samples before the extraction is initiated. nih.govlipidmaps.org This ensures that any variability in extraction efficiency is accounted for in the final quantitative analysis.

Method Validation and Reproducibility in Lipidomics Research

Method validation is a critical component of any quantitative bioanalytical method, ensuring that the analytical procedure is reliable, reproducible, and accurate. biorxiv.orglipidomicstandards.org In lipidomics, where the complexity of the samples and the diversity of the analytes present significant challenges, rigorous validation is paramount. acs.orgupce.cz The use of deuterated internal standards like this compound is integral to this process. caymanchem.comresearchgate.net

Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects. biorxiv.orgnih.govnih.gov

Linearity is assessed by analyzing a series of calibration standards to demonstrate a proportional relationship between the instrument response and the concentration of the analyte. nih.gov

Accuracy and Precision are determined by analyzing quality control (QC) samples at different concentrations on multiple days to ensure the method provides results that are close to the true value and are consistent over time. upce.cznih.gov

Reproducibility across different laboratories and instrument platforms is a major goal in standardizing lipidomics research. acs.org The use of common internal standards and standardized protocols is essential for achieving this. acs.orgresearchgate.net

The stability of the analyte and the internal standard in the biological matrix and during storage must also be evaluated. lipidomicstandards.org Studies have shown that while stable isotope-labeled internal standards significantly improve the reproducibility of quantitative data, careful consideration of potential matrix effects and the concentration of the internal standard is necessary for optimal performance. nih.gov

Research on Synaptamide Biosynthesis and Metabolic Pathways Utilizing Deuterated Tracers

Elucidation of Precursor-Product Relationships (DHA to Synaptamide)

The direct conversion of docosahexaenoic acid (DHA) to synaptamide (B1662480) has been unequivocally established through metabolic studies utilizing isotopically labeled precursors. In these studies, cells are incubated with a labeled form of DHA, and the subsequent appearance of the label in synaptamide is monitored, confirming the precursor-product relationship.

One such study demonstrated that neural stem cells (NSCs) are capable of synthesizing synaptamide from DHA. researchgate.net When NSCs were incubated with ¹³C₂₂-labeled DHA, the formation of ¹³C₂₂-labeled synaptamide was detected using mass spectrometry. researchgate.net The use of synaptamide-d4 as an internal standard in these experiments allowed for the accurate quantification of the newly synthesized synaptamide. researchgate.net These findings provide direct evidence that NSCs metabolize DHA to produce synaptamide. researchgate.netresearchgate.net

Similarly, research on the immortalized dopaminergic cell line N27 explored the synthesis of synaptamide from radiolabeled DHA. nih.gov While these particular cells did not synthesize synaptamide from [1-¹⁴C]DHA under the experimental conditions, other studies with different neuronal cell types have successfully demonstrated this conversion. nih.gov For instance, studies in Neuro 2A cells have shown that unesterified DHA is effectively used for synaptamide synthesis. researchgate.net The inclusion of dietary DHA has also been shown to increase the levels of corresponding N-acylethanolamines in the brain, further supporting the link between DHA availability and synaptamide production. caymanchem.com

These tracer studies are fundamental to understanding the endogenous production of synaptamide and have confirmed that DHA is a direct precursor. researchgate.netgoogle.com

Enzymatic Pathways Involved in Synaptamide Formation (e.g., N-acylation phosphodiesterase pathway)

The biosynthesis of synaptamide is believed to occur through enzymatic pathways similar to those of other N-acylethanolamines, such as anandamide (B1667382). The primary proposed pathway involves the synthesis of an N-acylated phosphatidylethanolamine (B1630911) intermediate, followed by its cleavage to yield synaptamide.

Research suggests a two-step enzymatic process for the formation of N-acylethanolamines. The first step involves the transfer of a fatty acid from a phospholipid to the nitrogen atom of phosphatidylethanolamine (PE) to form N-acyl-phosphatidylethanolamine (NAPE). The second step is the cleavage of the glycerophosphate bond of NAPE by a specific phosphodiesterase (NAPE-PLD) to release the N-acylethanolamine. While this pathway is well-established for anandamide, evidence suggests a similar mechanism for synaptamide. caymanchem.com

In the context of synaptamide, this would involve the N-acylation of PE with DHA to form N-docosahexaenoyl-phosphatidylethanolamine (NDoPE), which is then hydrolyzed to release synaptamide. Studies in bovine retina have detailed the biosynthesis of N-docosahexaenoylethanolamine, lending support to this pathway. caymanchem.com

Investigation of N-docosahexaenoylphosphatidylethanolamine (NDoPE) as an Intermediate

To confirm the role of N-docosahexaenoylphosphatidylethanolamine (NDoPE) as an intermediate in synaptamide biosynthesis, studies have been conducted to track the flow of DHA into NDoPE and subsequently into synaptamide.

A key study investigating synaptamide formation in Neuro2A neuronal cells provided direct evidence for NDoPE as an intermediate. mdpi.com In this study, cells were incubated with either unesterified DHA or DHA-lysophosphatidylcholine (DHA-lysoPC). mdpi.com The researchers observed a time-dependent increase in both NDoPE and synaptamide. researchgate.net The production of synaptamide was determined from the culture medium using d4-synaptamide as an internal standard. mdpi.comresearchgate.net

The findings indicated that unesterified DHA was more effectively utilized for the synthesis of both NDoPE and synaptamide compared to DHA-lysoPC. researchgate.net This supports a pathway where DHA is first incorporated into phosphatidylethanolamine to form NDoPE, which is then cleaved to produce synaptamide.

Table 1: Production of NDoPE and Synaptamide in Neuro2A cells

| Substrate | Metabolite | Relative Production Level |

|---|---|---|

| Unesterified DHA | Total NDoPE | Higher |

| DHA-lysoPC | Total NDoPE | Lower |

| Unesterified DHA | Synaptamide | Higher |

| DHA-lysoPC | Synaptamide | Lower |

This table is based on comparative findings and not absolute values.

Role of Fatty Acid Amide Hydrolase (FAAH) in Synaptamide Degradation and Stability Research

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of synaptamide. nih.govgoogle.com FAAH hydrolyzes the amide bond of synaptamide, breaking it down into DHA and ethanolamine (B43304), thus terminating its biological activity. nih.gov The stability and endogenous levels of synaptamide are therefore tightly regulated by FAAH activity.

The role of FAAH in synaptamide metabolism has been investigated using pharmacological inhibitors. nih.gov For instance, the FAAH inhibitor URB597 has been shown to increase the levels of DHA-derived synaptamide. researchgate.net This elevation in synaptamide levels, in turn, potentiates its neurogenic effects. researchgate.net

In studies with the N27 dopaminergic cell line, pharmacological inhibition of FAAH reduced the metabolism of synaptamide in undifferentiated cells, confirming the role of FAAH in its degradation. nih.gov These findings highlight that inhibiting FAAH can be a strategy to enhance the stability and efficacy of endogenously produced synaptamide. researchgate.netgoogle.com

To further elucidate the role of FAAH in regulating synaptamide's actions, studies have been conducted comparing wild-type animals with those genetically engineered to lack the FAAH enzyme (FAAH knockout models). These studies have provided definitive evidence for the central role of FAAH in synaptamide degradation.

In a notable study, neural stem cells (NSCs) derived from FAAH knockout mice demonstrated a greater capacity for neuronal differentiation in response to DHA or synaptamide compared to NSCs from wild-type mice. researchgate.net This suggests that in the absence of FAAH, the synaptamide produced from DHA is more stable, leading to enhanced neurogenic effects. researchgate.net

Metabolic studies in an immortalized dopaminergic cell line also revealed differences in synaptamide metabolism that were dependent on the differentiation state of the cells and were influenced by FAAH activity. nih.gov In undifferentiated cells, the uptake and metabolism of synaptamide were largely driven by its hydrolysis via FAAH. nih.gov However, in differentiating cells, the process appeared to be independent of FAAH, suggesting that other metabolic pathways may be involved in more mature neuronal cells. nih.gov

Table 2: Effect of FAAH on Synaptamide-Induced Neuronal Differentiation

| Genotype | Treatment | Neuronal Differentiation |

|---|---|---|

| Wild-type | DHA or Synaptamide | Standard Response |

| FAAH Knockout | DHA or Synaptamide | Enhanced Response |

Biosynthesis in Specific Cell Types and Tissues (e.g., Neuronal Cells, Neural Stem Cells)

The biosynthesis of synaptamide has been identified in various cell types and tissues within the central nervous system, underscoring its importance in neural function. Research has confirmed its production in:

Mouse Embryonic Hippocampal Neurons: Synaptamide is synthesized in these primary neurons, where it plays a role in neuritogenesis and synaptogenesis. researchgate.netresearchgate.net

Mouse Cortical Neurons: Similar to hippocampal neurons, cortical neurons also produce synaptamide. researchgate.net

Rat Neural Stem Cells: These multipotent cells can differentiate into various neural cell types and have been shown to synthesize synaptamide from DHA. researchgate.netresearchgate.net

Neuro 2A Cells: This mouse neuroblastoma cell line is a common model for studying neuronal function and has been used to investigate the biosynthetic pathways of synaptamide. mdpi.comresearchgate.net

Embryonic Hippocampal Homogenates: The presence of synaptamide synthesis machinery has also been confirmed in homogenates of embryonic hippocampal tissue. researchgate.net

The identification of synaptamide biosynthesis in these specific cell types, particularly in neural stem cells and developing neurons, highlights its potential role in neurodevelopmental processes. researchgate.netmdpi.comresearchgate.net

Molecular and Cellular Mechanisms of Synaptamide Action in Research Models

Identification and Characterization of G-Protein Coupled Receptor 110 (GPR110/ADGRF1) as the Endogenous Receptor.mdpi.comnih.govguidetopharmacology.orgnih.gov

Scientific investigations have successfully deorphanized G-protein Coupled Receptor 110 (GPR110), also known as Adhesion G protein-coupled Receptor F1 (ADGRF1), identifying it as the functional receptor for synaptamide (B1662480). nih.govnih.gov This discovery was a significant breakthrough, as synaptamide is the first and only known small-molecule endogenous ligand for an adhesion G protein-coupled receptor (aGPCR). nih.gov GPR110 belongs to the adhesion GPCR subfamily, which is characterized by a large extracellular region containing a conserved GPCR-autoproteolysis-inducing (GAIN) domain. nih.govescholarship.org The binding of synaptamide to GPR110 is what triggers the downstream signaling pathways responsible for its biological effects. mdpi.com

Ligand Binding Studies and Receptor Activation.nih.govresearchgate.net

Detailed molecular studies have revealed the specific mechanism of synaptamide's interaction with its receptor. Using in-cell chemical cross-linking/mass spectrometry and computational modeling, researchers have demonstrated that synaptamide binds directly to the GAIN domain of GPR110. nih.govresearchgate.net This binding occurs at the interface of the GAIN subdomains, involving specific interactions with the amino acid residues Q511, N512, and Y513. nih.gov This interaction induces a conformational change within the GAIN domain and the intracellular regions of the receptor, particularly near the sixth transmembrane domain (TM6). nih.govresearchgate.net This structural alteration is the critical step that initiates downstream signaling cascades. researchgate.net

It is noteworthy that the N-terminal region of GPR110 is essential for ligand binding and the subsequent cAMP production. researchgate.net Truncation of this N-terminus prevents synaptamide from binding and activating the receptor. researchgate.net Interestingly, a cleavage-resistant mutant form of GPR110 can still be bound and activated by synaptamide, indicating that the autoproteolysis at the GPS motif is not a prerequisite for synaptamide-induced activation. researchgate.net

GPR110 Expression Patterns in Developing and Adult Neural Tissues.researchgate.netnih.gov

The expression of GPR110 is dynamically regulated throughout development and in response to injury. In the brain, GPR110 expression is highest during developmental stages but significantly decreases in adulthood. nih.gov It is highly expressed in neural stem cells and the developing brain. researchgate.net However, in adult neural tissues, GPR110 expression can be significantly upregulated in response to injury. researchgate.netnih.gov For instance, studies have shown that optic nerve injury leads to an upregulation of GPR110 expression in retinal ganglion cells. nih.govresearchgate.net This injury-induced expression suggests a potential role for the synaptamide-GPR110 signaling axis in neural repair mechanisms.

Synaptamide-Mediated Intracellular Signaling Cascades.mdpi.comescholarship.org

The activation of GPR110 by synaptamide initiates a well-defined intracellular signaling pathway that is crucial for its neurotrophic and neuroprotective effects. mdpi.com This cascade primarily involves the Gαs protein, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP) and the subsequent activation of downstream effectors. escholarship.orgnih.gov

Cyclic Adenosine Monophosphate (cAMP) Production and Regulation.escholarship.orgresearchgate.netresearchgate.net

Upon synaptamide binding, the conformational change in GPR110 activates the associated Gαs protein. escholarship.orgnih.gov This activation stimulates adenylyl cyclase, the enzyme responsible for converting ATP into cAMP. mdpi.com Consequently, intracellular levels of cAMP rise, a key event in the synaptamide signaling pathway. mdpi.comescholarship.org Research has shown that synaptamide potently induces cAMP production in a dose-dependent manner in various neural cell types, including cortical neurons and neural stem cells, with an EC50 in the low nanomolar range. mdpi.comresearchgate.net The elevation of cAMP is a critical step that mediates many of synaptamide's biological activities, including the promotion of axon growth. mdpi.com

| Cell Type | Synaptamide Concentration | Effect on cAMP Production | Reference |

|---|---|---|---|

| Cortical Neurons | 10 nM | Significant Increase | researchgate.net |

| Cortical Neurons & Neural Stem Cells | Low nM range (EC50) | Dose-dependent increase | researchgate.net |

| HEK cells expressing GPR110 | 10 nM | Increased cAMP production | researchgate.net |

Protein Kinase A (PKA) Activation and its Downstream Effects.mdpi.comescholarship.org

The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), a key downstream effector in the synaptamide signaling pathway. mdpi.comescholarship.org PKA is a holoenzyme consisting of regulatory and catalytic subunits. The binding of cAMP to the regulatory subunits causes the release and activation of the catalytic subunits. explorationpub.com These active catalytic subunits then phosphorylate a variety of downstream target proteins on serine and threonine residues, thereby modulating their activity and triggering a range of cellular responses. explorationpub.comsdbonline.org The activation of PKA is essential for mediating the neurogenic and neurite outgrowth effects of synaptamide. mdpi.comresearchgate.net

The downstream effects of PKA activation in the context of synaptamide signaling include the promotion of neurogenesis, neurite growth, and synaptogenesis. mdpi.com For example, in neural stem cells, the activation of the PKA pathway by synaptamide is responsible for inducing neuronal differentiation. researchgate.net

cAMP Response Element Binding Protein (CREB) Phosphorylation and Transcriptional Activity.mdpi.comescholarship.org

A critical downstream target of activated PKA is the cAMP Response Element Binding Protein (CREB). mdpi.comescholarship.org PKA phosphorylates CREB at a specific serine residue (Ser-133), a modification that is crucial for its activation as a transcription factor. sdbonline.org Phosphorylated CREB can then bind to specific DNA sequences known as cAMP response elements (CREs) located in the promoter regions of target genes. sdbonline.org This binding recruits transcriptional co-activators, leading to the initiation of gene transcription. sdbonline.org

In the context of synaptamide signaling, the phosphorylation of CREB is a key step that leads to the expression of genes involved in neurogenesis and synaptogenesis. mdpi.comescholarship.org Studies have shown that synaptamide treatment leads to a time-dependent increase in CREB phosphorylation in GPR110-transfected cells. researchgate.net This PKA/CREB signaling axis is fundamental to the neurodevelopmental functions attributed to synaptamide. biologists.com

| Cell Type | Condition | Effect on CREB Phosphorylation | Reference |

|---|---|---|---|

| GPR110-transfected HEK cells | Synaptamide treatment | Time-dependent increase | researchgate.net |

| Neural Stem Cells | Synaptamide treatment | Increased phosphorylation | researchgate.net |

| Hippocampal Neurons | 1 and 10 µM synaptamide | Dramatic up-regulation | sci-hub.se |

Modulation of Gene Expression Profiles by Synaptamide

Synaptamide exerts significant influence over cellular function by modulating the expression of a diverse array of genes. Research has demonstrated that its primary mechanism of action involves binding to the GPR110 (ADGRF1) receptor, which triggers a cascade of intracellular signaling events. mdpi.comresearchgate.net This binding activates the Gαs protein, leading to an increase in cyclic adenosine monophosphate (cAMP) and the subsequent activation of protein kinase A (PKA). mdpi.comnih.gov The PKA pathway, in turn, phosphorylates the cAMP response element-binding protein (CREB), a crucial transcription factor that regulates the expression of numerous genes. mdpi.comresearchgate.net

The activation of the GPR110/cAMP/PKA/CREB signaling pathway by synaptamide leads to the upregulation of genes associated with neurogenesis and synaptogenesis. researchgate.net For instance, studies in embryonic hippocampal neuron cultures have shown that synaptamide increases the expression of synaptic proteins, including synapsins and the NR2B subunit of the glutamate (B1630785) receptor. mdpi.com Furthermore, in a rat model of neuropathic pain, synaptamide treatment was found to enhance the expression of Nerve Growth Factor (NGF) and the NMDAR1 subunit of the NMDA receptor in the hippocampus. mdpi.comresearchgate.net Research in aged mice has also revealed that oral administration of synaptamide increases the expression of the phosphatidylserine (B164497) synthase 2 (PSS2) gene in the hippocampus, which is implicated in memory formation. nih.gov

Beyond its role in neuronal development and function, synaptamide also modulates genes related to inflammation. It has been shown to suppress the expression of pro-inflammatory genes. researchgate.net In models of acute kidney injury, synaptamide treatment reduced the expression of pro-inflammatory mediators such as Interleukin-1 beta (IL-1β) and Transforming growth factor-beta 1 (TGFβ1), while increasing the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10). mdpi.com It also decreased the expression of the leukocyte integrin CD11a. mdpi.com In pre-adipocytes, synaptamide has been observed to suppress the production of the pro-inflammatory cytokines IL-6 and Monocyte Chemoattractant Protein-1 (MCP-1). nih.gov In the context of nerve injury, synaptamide treatment has been shown to decrease the expression of Activating Transcription Factor 3 (ATF3), an injury-related transcription factor, in dorsal root ganglia. nih.gov

The table below summarizes the key genes and proteins whose expression is modulated by synaptamide, as identified in various research models.

| Gene/Protein | Research Model | Direction of Change | Associated Function |

| Neuronal Development & Function | |||

| Synapsins | Embryonic hippocampal neurons | Increase | Synaptogenesis |

| NR2B (Glutamate Receptor Subunit) | Embryonic hippocampal neurons | Increase | Synaptic activity |

| Nerve Growth Factor (NGF) | Rat hippocampus (in vivo); Primary astroglia culture (in vitro) | Increase | Neurogenesis, cell survival |

| NMDAR1 (NMDA Receptor Subunit) | Rat hippocampus (in vivo) | Increase | Synaptic plasticity, learning |

| Phosphatidylserine synthase 2 (PSS2) | Aged mouse hippocampus | Increase | Memory formation |

| Inflammation & Injury Response | |||

| Interleukin-1 beta (IL-1β) | Mouse kidney (ischemic injury); Mouse brain (traumatic brain injury) | Decrease | Pro-inflammatory cytokine |

| Transforming growth factor-beta 1 (TGFβ1) | Mouse kidney (ischemic injury) | Decrease | Pro-inflammatory/fibrotic cytokine |

| Interleukin-6 (IL-6) | 3T3-L1 pre-adipocytes | Decrease | Pro-inflammatory cytokine |

| Monocyte Chemoattractant Protein-1 (MCP-1) | 3T3-L1 pre-adipocytes | Decrease | Pro-inflammatory chemokine |

| Interleukin-10 (IL-10) | Mouse kidney (ischemic injury); Mouse brain (traumatic brain injury) | Increase | Anti-inflammatory cytokine |

| CD11a (Leukocyte integrin) | Mouse kidney (ischemic injury) | Decrease | Leukocyte adhesion |

| Activating Transcription Factor 3 (ATF3) | Rat dorsal root ganglia (nerve injury) | Decrease | Injury-related transcription factor |

| Hedgehog Signaling Pathway | |||

| Sonic hedgehog (Shh) | Cortical neurons | Decrease | Morphogen, developmental signaling |

| Patched1 (PTCH1) | Cortical neurons | Decrease | Shh receptor |

| Bone Morphogenetic Protein 4 (BMP4) | Cortical neurons | Decrease (antagonizes Shh-induced increase) | Developmental signaling |

| GLI family zinc finger 1 (GLI1) | Cortical neurons | Decrease (inhibition of transcription) | Transcription factor, Shh pathway effector |

Interactions with Other Developmental Signaling Pathways (e.g., Hedgehog Signaling)

Synaptamide's role in neurodevelopment extends to its interaction with other critical signaling pathways, most notably the Sonic hedgehog (Shh) pathway. biologists.comnih.gov The Hedgehog signaling pathway is fundamental for embryonic development, including the patterning of the central nervous system and cell proliferation. frontiersin.orgwikipedia.org

Research in cultured cortical neurons has revealed that synaptamide antagonizes the canonical Hedgehog signaling pathway. nih.govresearchgate.net Treatment with synaptamide was found to downregulate the expression of key components of this pathway. biologists.comnih.gov Specifically, it reduces the expression of both the Shh ligand and its canonical receptor, Patched1 (PTCH1). biologists.com Following a 48-hour supplementation with 100 nM synaptamide, Shh and PTCH1 mRNA levels in cortical neurons were observed to decrease to 60% and 73% of the vehicle-treated group, respectively. biologists.com

Furthermore, synaptamide inhibits the activity of GLI family zinc finger 1 (GLI1), a primary transcription factor that acts as the final effector of the canonical Shh pathway. biologists.comnih.gov In reporter gene assays, synaptamide was shown to block the increase in GLI1 transcriptional activity induced by both Shh and a Smoothened (SMO) agonist (SAG). researchgate.net After 48 hours of treatment, synaptamide on its own reduced the basal level of GLI1-dependent transcription. researchgate.net This inhibition of GLI1-mediated transcription indicates a clear antagonism of the canonical Hedgehog signaling cascade. nih.gov

Synaptamide also counteracts the effects of Shh on the expression of its downstream targets. For example, it antagonized the Shh-induced elevation of Bone Morphogenetic Protein 4 (BMP4) in cortical neurons. nih.govresearchgate.net Interestingly, while synaptamide's effects on axon growth are similar to those of cyclopamine, a known inhibitor of the Shh pathway component Smoothened (SMO), its mechanism appears to be independent of SMO in certain contexts. biologists.com The axon growth-promoting effects of synaptamide were not blocked by activating the Shh pathway with an SMO agonist or by overexpressing SMO. biologists.com This suggests that synaptamide's interaction with the Hedgehog pathway is complex and may involve non-canonical, SMO-independent mechanisms to exert some of its effects, such as promoting axon growth. biologists.comnih.gov

Investigative Research on Synaptamide S Role in Neurodevelopment and Function

Promotion of Neurogenesis in Neural Stem Cell Models

Synaptamide (B1662480) has been identified as a potent factor in promoting neurogenesis, the process by which new neurons are formed. nih.govscholarsportal.info Studies using neural stem cell (NSC) models demonstrate that Synaptamide effectively encourages the differentiation of these progenitor cells into neurons. mdpi.comnih.govscholarsportal.infomdpi.com Research indicates that NSCs can synthesize Synaptamide from its precursor, DHA, and that this endogenously produced Synaptamide acts as a powerful mediator of neurogenic differentiation. nih.govscholarsportal.info This process is primarily mediated through the activation of the protein kinase A (PKA) and cAMP-response-element-binding protein (CREB) signaling pathway. nih.govscholarsportal.inforesearchgate.net Notably, Synaptamide's neurogenic effects are observed at nanomolar concentrations, proving to be significantly more potent than DHA itself. nih.govresearchgate.net

Treatment of NSCs with Synaptamide leads to a significant induction of neuronal differentiation. nih.govscholarsportal.infofocusbiomolecules.com This effect is dose-dependent, with optimal differentiation observed at low nanomolar concentrations. nih.govresearchgate.net The process is characterized by an increase in the population of cells that develop into a neuronal phenotype, while not affecting differentiation into glial cells like astrocytes. nih.govscholarsportal.infomdpi.com The mechanism involves the activation of G-protein coupled receptor 110 (GPR110), which in turn stimulates cAMP production and downstream signaling cascades essential for neuronal development. mdpi.comfocusbiomolecules.com Studies have also shown that inhibiting the breakdown of Synaptamide by the enzyme fatty acid amide hydrolase (FAAH) enhances its neurogenic effects. nih.govscholarsportal.info

A key method for evaluating neuronal differentiation is to measure the expression of specific neuronal marker proteins. Microtubule-associated protein 2 (MAP2) is a marker for mature neurons, while βIII-tubulin (Tuj-1) is a marker for early neurons. nih.govsummitpharma.co.jpijstemcell.com

Research has consistently shown that Synaptamide treatment significantly increases the number of both MAP2-positive and Tuj-1-positive neurons derived from NSCs. nih.govscholarsportal.infonih.gov In one study, treatment with 10 nM Synaptamide increased the percentage of MAP2-positive cells by 1.6-fold and Tuj-1-positive cells by 2.0-fold. nih.gov These findings from immunocytochemical analysis are further supported by Western blot results, which confirm an upregulation of MAP2 and Tuj-1 protein expression levels upon Synaptamide treatment. nih.gov

| Treatment | Marker | Fold Increase vs. Control | Reference |

|---|---|---|---|

| Synaptamide (10 nM) | MAP2 | 1.6 | nih.gov |

| Synaptamide (10 nM) | Tuj-1 | 2.0 | nih.gov |

Neuronal Differentiation Induction

Enhancement of Neurite Growth and Axonogenesis

Beyond forming new neurons, Synaptamide plays a crucial role in their structural development, specifically in the outgrowth of neurites and the formation of axons (axonogenesis), which are essential for establishing neural circuits. ocl-journal.orgnih.govmdpi.comfocusbiomolecules.com Synaptamide has been demonstrated to be a potent mediator for DHA-induced neuritogenesis. ocl-journal.orgsemanticscholar.org It stimulates these processes at concentrations much lower than DHA, highlighting its efficiency as a bioactive metabolite. semanticscholar.org

Studies utilizing primary cultures of embryonic hippocampal and cortical neurons have established Synaptamide's neuritogenic and axonogenic properties. nih.govmdpi.commdpi.comsemanticscholar.org In mouse hippocampal neurons, Synaptamide supplementation promotes neurite outgrowth. biologists.com Similarly, in cultured cortical neurons, Synaptamide treatment leads to a significant increase in the average length of axons. biologists.comresearchgate.net One study found that supplementing cortical neurons with 100 nM Synaptamide for 48 hours increased the average axon length by 25%. biologists.comresearchgate.net This effect appears specific, as other fatty acid ethanolamides, like the one derived from oleic acid, did not produce a similar enhancement. researchgate.net

| Cell Type | Treatment | Duration | Result | Reference |

|---|---|---|---|---|

| Cortical Neurons | Synaptamide (100 nM) | 48 hours | 25% increase in average axon length | biologists.comresearchgate.net |

The molecular mechanisms underlying Synaptamide's effect on axon growth involve key signaling proteins. One such protein is the Growth Associated Protein 43 (GAP43), whose synthesis and phosphorylation are associated with axon extension and growth cone activity. researchgate.netnih.gov Research shows that Synaptamide induces the phosphorylation of GAP43 at the Ser-41 site in cortical neurons. researchgate.net This phosphorylation event occurs rapidly, detected as early as one hour after stimulation, and is observed across a concentration range of 10-100 nM. researchgate.netnih.gov In addition to GAP43, Synaptamide treatment also increases the phosphorylation of neurofilament subunits, further indicating enhanced activity for axon growth and maturation. researchgate.netnih.gov

Studies in Hippocampal and Cortical Neurons

Promotion of Synaptogenesis and Synaptic Function

Synaptamide is a potent promoter of synaptogenesis—the formation of synapses between neurons—and enhances synaptic function. ocl-journal.orgnih.govmdpi.commdpi.comnih.govfocusbiomolecules.commdpi.com Its name was specifically coined to reflect this powerful synaptogenic activity and its structural similarity to the endocannabinoid anandamide (B1667382). ocl-journal.orgnih.gov In developing hippocampal neurons, Synaptamide stimulates not only the formation of new synapses but also the expression of essential pre- and post-synaptic proteins. ocl-journal.orgnih.gov This leads to an enhancement of glutamatergic synaptic activity, which is critical for learning and memory. nih.govnih.govfocusbiomolecules.com The effects of Synaptamide on synaptogenesis are cannabinoid-independent, meaning they are not mediated through the classical cannabinoid receptors that anandamide acts upon. nih.gov The GPR110 receptor has been identified as the target through which Synaptamide exerts its synaptogenic effects. mdpi.commdpi.com

Synapsin-Positive Puncta Analysis

Synapsins are a family of neuron-specific proteins associated with synaptic vesicles and are crucial for synaptogenesis and modulating neurotransmitter release. oup.com The analysis of synapsin-positive puncta—fluorescently labeled clusters of synapsin—is a widely used method to quantify the formation of presynaptic terminals.

Research has demonstrated that Synaptamide potently stimulates synaptogenesis. nih.govnih.gov In studies using cultured hippocampal neurons, treatment with Synaptamide leads to a significant increase in the number of synapsin-positive puncta, indicating the formation of new synapses. nih.govoup.com For instance, treatment of embryonic hippocampal cultures with 0.1 µM Synaptamide for 10 days resulted in a 2.9-fold increase in the frequency of spontaneous postsynaptic currents, which reflects a higher number of active synapses. nih.gov This effect on synaptogenesis is comparable to or even greater than that observed with its precursor, DHA, but at much lower concentrations. mdpi.comnih.gov

The mechanism involves the binding of Synaptamide to the G-protein coupled receptor 110 (GPR110), which triggers a signaling cascade that promotes the expression of genes involved in synapse development. nih.govresearchgate.net Co-localization analysis of the presynaptic marker synapsin-1 and the postsynaptic marker PSD-95 confirms that Synaptamide treatment increases the number of complete synapses. nih.gov Studies in GPR110 knockout mice have shown that the absence of this receptor prevents the synaptogenic effects of Synaptamide, confirming its crucial role in this process. nih.gov

Table 1: Effect of Synaptamide on Synaptic Density in Neuronal Cultures An interactive data table will be displayed here.

| Treatment Condition | Concentration | Duration | Fold Increase in Synapsin-Positive Puncta (Relative to Control) | Reference |

| Control | N/A | 10 days | 1.0 | nih.gov |

| Synaptamide | 0.1 µM | 10 days | 2.9 | nih.gov |

| DHA | 1.0 µM | 10 days | ~2.5-3.0 | nih.gov |

| Synaptamide in GPR110 KO Neurons | 100 nM | 6 days | No significant increase | nih.gov |

Regulation of Pre- and Post-Synaptic Protein Expression

Synaptamide's influence on neurodevelopment extends to the regulation of key proteins located at both the presynaptic and postsynaptic terminals. These proteins are essential for the structure, stability, and function of synapses.

Presynaptic Protein Regulation: Synaptamide treatment has been shown to increase the expression of presynaptic proteins, most notably synapsin-1. nih.govnih.gov Synapsins are involved in clustering synaptic vesicles and regulating their availability for release. embopress.org The increased expression of synapsin-1 is consistent with the observed increase in synapsin-positive puncta and enhanced synaptic activity. nih.govnih.gov

Postsynaptic Protein Regulation: At the postsynaptic density (PSD), a protein-rich complex in the postsynaptic neuron, Synaptamide also exerts significant regulatory effects. Research highlights its ability to modulate the expression of Postsynaptic Density Protein 95 (PSD-95). nih.govnih.gov PSD-95 is a major scaffolding protein that anchors and organizes neurotransmitter receptors, particularly NMDA-type glutamate (B1630785) receptors, and signaling molecules at the synapse. nih.gov

In preclinical models of neuropathic pain, which can cause cognitive deficits, a decrease in PSD-95 was observed in the hippocampus. nih.gov Treatment with Synaptamide reversed this decrease, restoring PSD-95 levels. nih.gov This restoration is critical for normalizing synaptic function and plasticity. nih.gov The regulation of PSD-95 and its co-localization with NMDA receptors are vital for synaptic transmission and long-term potentiation (LTP), a cellular mechanism underlying learning and memory. nih.gov

Table 2: Effect of Synaptamide on Synaptic Protein Expression in Preclinical Models An interactive data table will be displayed here.

| Model | Brain Region | Protein | Effect of Condition | Effect of Synaptamide Treatment | Reference |

| Neuropathic Pain (SNI) | Contralateral Hippocampus | PSD-95 | Decreased (84.86 ± 3.60% of control) | Reversed decrease (101.94 ± 4.94% of control) | nih.gov |

| GPR110 Knockout | Cortical Neurons | Synapsin-1 & PSD-95 | Significantly lower expression vs. Wild Type | No effect | nih.gov |

| Wild Type | Cortical Neurons | Synapsin-1 & PSD-95 | Baseline expression | Increased expression | nih.gov |

Role in Cognitive Function Research in Pre-clinical Models

The synaptogenic and neurogenic properties of Synaptamide translate into observable improvements in cognitive function in various preclinical models. nih.govresearchgate.net Studies using animal models of cognitive impairment, such as those induced by scopolamine (B1681570), aging, traumatic brain injury (TBI), or neuropathic pain, have consistently shown that Synaptamide can ameliorate memory deficits. nih.govresearchgate.netmdpi.com

In a mouse model of TBI, Synaptamide treatment prevented the decline in working memory as assessed by the Y-maze test. mdpi.com Similarly, in models of neuropathic pain, which are often associated with cognitive dysfunction, Synaptamide prevented impairments in both working and long-term memory. nih.gov This was accompanied by the reversal of deficits in hippocampal long-term potentiation (LTP), a key electrophysiological correlate of memory formation. nih.gov

Further studies in aged mice and mice treated with the amnesia-inducing drug scopolamine found that oral administration of Synaptamide improved performance in cognitive tasks like the Y-maze and object recognition tests. researchgate.net These behavioral improvements are linked to Synaptamide's ability to protect neurons, reduce neuroinflammation, and enhance synaptic plasticity within the hippocampus, a brain region critical for learning and memory. nih.govmdpi.comresearchgate.net

Table 3: Summary of Synaptamide's Effects on Cognitive Function in Preclinical Models An interactive data table will be displayed here.

| Preclinical Model | Cognitive Test | Key Finding | Reference |

| Traumatic Brain Injury (WDI Model) | Y-Maze Test | Prevented TBI-associated working memory decline. | mdpi.com |

| Neuropathic Pain (SNI Model) | Y-Maze, Novel Object Recognition | Prevented working and long-term memory impairment. | nih.gov |

| Scopolamine-induced Amnesia | Y-Maze, Object Recognition Test | Ameliorated cognitive dysfunction. | researchgate.net |

| Aged Mice | Y-Maze, Object Recognition Test | Improved cognitive function. | researchgate.net |

Research into Synaptamide S Anti Inflammatory and Neuroprotective Effects

Attenuation of Lipopolysaccharide (LPS)-Induced Neuroinflammation in Microglia and Brain Models

Synaptamide (B1662480) has been shown to be a potent suppressor of neuroinflammation in models induced by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that triggers strong inflammatory responses. nih.gov Studies both in vitro using microglial cell cultures and in vivo in animal models have established that synaptamide can effectively counteract the inflammatory cascade initiated by LPS. nih.govnih.govmdpi.com

Synaptamide significantly curtails the production of key pro-inflammatory mediators in response to LPS stimulation. In cultured microglial cells, synaptamide treatment prevents the LPS-mediated increase in the production of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.govmdpi.comnih.gov It also effectively suppresses the expression and production of inducible nitric oxide synthase (iNOS), thereby reducing nitric oxide (NO) levels, a molecule involved in oxidative stress and inflammation. nih.govmdpi.com

In vivo studies corroborate these findings. Administration of synaptamide following an LPS injection in mice significantly reduces the mRNA expression of inflammatory cytokines and chemokines in the brain. nih.gov Specifically, synaptamide has been observed to reverse the LPS-mediated increase in hippocampal TNF-α and IL-1β. nih.govmdpi.com

The anti-inflammatory effects of synaptamide are mediated, in part, through its modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. mdpi.comnih.gov NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. nih.govwikipedia.org In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein. wikipedia.org Upon stimulation by agents like LPS, this inhibitor is degraded, allowing NF-κB to move into the nucleus and initiate gene transcription. wikipedia.org

Research has shown that synaptamide suppresses the LPS-induced nuclear translocation of the RelA (p65) subunit, which is the primary transcription factor of the canonical NF-κB pathway. mdpi.comnih.gov This inhibition of NF-κB activation is a key mechanism underlying synaptamide's ability to downregulate the expression of pro-inflammatory cytokines and other inflammatory mediators. nih.gov This effect is linked to synaptamide's ability to increase intracellular cyclic AMP (cAMP) levels and activate protein kinase A (PKA) signaling, which in turn interferes with the NF-κB activation process. nih.gov

Inhibition of Pro-inflammatory Gene Expression

Modulation of Glial Activation and Phenotype in Injury Models

Synaptamide has been shown to regulate the activation state and phenotype of glial cells, namely microglia and astrocytes, in various injury models, including traumatic brain injury and peripheral nerve injury. nih.govresearchgate.net Maladaptive glial activation is a primary driver of secondary neuroinflammation and long-term pathological consequences following an initial injury. nih.gov

In response to injury, microglia can adopt different phenotypes, broadly classified as the pro-inflammatory (M1) or anti-inflammatory (M2) state. Synaptamide appears to promote a shift from the detrimental M1 phenotype towards the protective M2 phenotype. mdpi.comnih.gov This is evidenced by a decrease in pro-inflammatory markers such as CD68, CD86, and MHC II, and an increase in anti-inflammatory markers like CD163, CD206, and Arginase-1 (Arg1). mdpi.com This phenotypic shift contributes to resolving inflammation and promoting tissue repair. mdpi.comnih.gov

Synaptamide also modulates the response of astrocytes, known as astrogliosis, which occurs following injury. mdpi.comnih.gov Studies in models of traumatic brain injury and sciatic nerve injury have demonstrated that synaptamide treatment reduces reactive astrogliosis. researchgate.netkarger.com This is characterized by a decrease in the levels of key astroglial activation markers, including Glial Fibrillary Acidic Protein (GFAP) and S100β. mdpi.comnih.govresearchgate.net By regulating the activation of both microglia and astrocytes, synaptamide helps to create a more favorable environment for neuronal survival and recovery. nih.govresearchgate.net

Research in Traumatic Brain Injury (TBI) Models

Synaptamide has shown considerable therapeutic potential in experimental models of traumatic brain injury (TBI). mdpi.comnih.govnih.gov Its neuroprotective and anti-inflammatory actions help to mitigate the secondary injury cascade that follows the initial trauma, which is often responsible for long-term neurological deficits. mdpi.comopenbio.ru

The hippocampus, a brain region crucial for memory and learning, is particularly vulnerable to the damaging effects of TBI. Research using a weight-drop injury model in mice has demonstrated that synaptamide can prevent TBI-associated neurodegenerative changes within the hippocampus. mdpi.comnih.govnih.gov Furthermore, it has been found to alleviate the TBI-induced decrease in adult hippocampal neurogenesis, the process by which new neurons are generated. mdpi.comnih.govresearchgate.net By protecting hippocampal neurons and supporting neurogenesis, synaptamide may help to preserve cognitive functions, such as working memory, that are often impaired after TBI. mdpi.comnih.gov

Synaptamide effectively regulates the expression of key cellular markers associated with astroglial and microglial activation following TBI. mdpi.comnih.govreferencecitationanalysis.com In TBI models, there is typically a significant increase in the immunoreactivity of Iba-1, a marker for microglia, and GFAP, a marker for reactive astrocytes. mdpi.com

Studies have shown that synaptamide treatment can prevent the TBI-mediated increase in Iba-1 immunoreactivity in the CA3 region of the hippocampus. mdpi.com It also significantly reduces the elevation of GFAP levels in both the CA1 and CA3 hippocampal regions following injury. mdpi.comnih.gov Additionally, analysis of blood serum from TBI-afflicted animals treated with synaptamide revealed a decrease in circulating TBI biomarkers such as GFAP, S100β, and the pro-inflammatory cytokine IL-6. mdpi.comnih.govnih.gov This indicates a systemic reduction in the injury response.

Mitigation of Hippocampal Neurodegeneration

Anti-inflammatory Effects in Extracerebral Models (e.g., Ischemic Acute Kidney Injury)

Recent research has explored the therapeutic potential of Synaptamide (N-docosahexaenoylethanolamine), a metabolite of docosahexaenoic acid (DHA), beyond its known neuroprotective roles in the central nervous system. mdpi.com Studies have now extended to investigating its anti-inflammatory properties in extracerebral contexts, such as ischemic acute kidney injury (AKI). rudn.ruresearchgate.netnih.govmdpi.com This condition is characterized by a significant inflammatory response that contributes to tissue damage. researchgate.net

In a model of ischemic AKI, Synaptamide administration was found to mitigate the inflammatory response in the kidney tissue. rudn.runih.govmdpi.com This effect is believed to be mediated, at least in part, through its interaction with the G-protein-coupled receptor 110 (GPR110). rudn.ruresearchgate.netnih.govmdpi.com The anti-inflammatory action of Synaptamide in this model provides evidence for its broader therapeutic potential in conditions marked by excessive inflammation. researchgate.net

A key finding in the study of Synaptamide's effect on ischemic AKI is its ability to reduce the levels of pro-inflammatory interleukins. rudn.ruresearchgate.netnih.gov Following ischemic injury, there is a significant upregulation of these inflammatory mediators in the kidney tissue. mdpi.com Treatment with Synaptamide was shown to decrease the messenger RNA (mRNA) expression of several key pro-inflammatory cytokines. mdpi.com

Specifically, research demonstrated a reduction in the expression of Interleukin-1β (IL-1β) and Transforming growth factor-β1 (TGFβ1) in the kidney tissue of subjects treated with Synaptamide after injury. mdpi.com This reduction was associated with a decreased production of these interleukins by immune cells that infiltrate the kidney. mdpi.com The data suggests that Synaptamide's anti-inflammatory effect is achieved by targeting the production of these signaling molecules within the inflamed tissue. rudn.ruresearchgate.netnih.gov

Table 1: Effect of Synaptamide on Pro-inflammatory Interleukin mRNA Expression in Ischemic Kidney Tissue

| Interleukin | Effect of Synaptamide Treatment | Source |

|---|---|---|

| Interleukin-1β (IL-1β) | Reduced mRNA expression | mdpi.com |

| Transforming growth factor-β1 (TGFβ1) | Reduced mRNA expression | mdpi.com |

The inflammatory response in ischemic AKI is characterized by the infiltration of leukocytes, such as neutrophils and macrophages, into the kidney tissue. researchgate.netmdpi.com These infiltrating cells are a primary source of pro-inflammatory cytokines. researchgate.net Research indicates that Synaptamide influences this infiltration process.

Studies have shown that Synaptamide treatment leads to a reduction in the expression of integrin CD11a in the kidney tissue following injury. rudn.ruresearchgate.netnih.gov CD11a is a molecule that plays a role in the adhesion and transmigration of leukocytes. While both ischemia/reperfusion (I/R) and I/R with Synaptamide treatment resulted in a significant increase in CD11b/c+ cells (a marker for neutrophils and macrophages) compared to a control group, the anti-inflammatory effects of Synaptamide are thought to be mediated through GPR110 signaling in neutrophils, leading to a reduction in their pro-inflammatory interleukin production. rudn.rumdpi.com This suggests that while Synaptamide may not completely prevent the influx of these immune cells, it can modulate their inflammatory activity once they have infiltrated the tissue. rudn.ruresearchgate.netnih.govmdpi.com

Table 2: Effect of Synaptamide on Markers Related to Leukocyte Infiltration in Ischemic Kidney Tissue

| Marker | Effect of Synaptamide Treatment | Implication | Source |

|---|---|---|---|

| Integrin CD11a | Reduced expression | Reduced leukocyte adhesion | rudn.ruresearchgate.netnih.gov |

| CD11b/c+ cells | Increased expression of GPR110 on these cells | Modulation of neutrophil inflammatory activity | rudn.rumdpi.com |

Detection of Synaptamide in Biological Samples for Research Context

Presence and Quantification in Animal Brain and Retinal Tissues

Synaptamide (B1662480) is endogenously synthesized in the brain and retina from its precursor, DHA. nih.gov Its presence has been confirmed and quantified in various animal models, providing insights into its role in neural development and response to injury.

In studies involving rodent models, Synaptamide has been identified and measured in several brain regions. For instance, in the hippocampus of embryonic day 18 (E-18) fetal mice, the Synaptamide level was found to be significantly higher than that of anandamide (B1667382), another well-known endocannabinoid. nih.gov The concentration of Synaptamide was reported as 155 ± 35 fmol/μmol fatty acid, which is noteworthy given that the levels of their respective precursors, DHA and arachidonic acid, are comparable in this tissue. nih.gov This suggests a potentially significant function for Synaptamide in the developing hippocampus. nih.gov

Research on rats has also demonstrated the presence of Synaptamide in the cerebral cortex. mdpi.comnih.gov Following subcutaneous administration, a significant, multi-fold increase in Synaptamide concentration was observed in both the cerebral cortex and serum of experimental animals. mdpi.comnih.gov This indicates its ability to cross the blood-brain barrier. Furthermore, studies on piglets have shown that supplementation with DHA leads to an increase in Synaptamide levels in the brain. nih.gov

The retina, being an extension of the central nervous system, also synthesizes Synaptamide. nih.govmdpi.com The selective incorporation of DHA into retinal cell membranes underscores the importance of this omega-3 fatty acid and its metabolites in visual function. oregonstate.edu The shared characteristics between the brain and retina, including their susceptibility to neurodegenerative conditions, make the retina a valuable tissue for studying the role of compounds like Synaptamide. mdpi.comhebrewseniorlife.org

Quantitative analysis of Synaptamide in these tissues is typically performed using advanced analytical techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comnih.govnih.gov These methods allow for the sensitive and specific detection and quantification of Synaptamide and other N-acylethanolamines in complex biological samples. nih.govresearchgate.net For instance, in one study, d4-synaptamide was used as an internal standard for accurate quantification by LC-MS/MS. researchgate.net

Table 1: Quantification of Synaptamide in Animal Brain Tissues

| Animal Model | Tissue | Condition | Synaptamide Concentration | Reference |

|---|---|---|---|---|

| Fetal Mouse (E-18) | Hippocampus | Normal Development | 155 ± 35 fmol/μmol fatty acid | nih.gov |

| Rat | Cerebral Cortex | Following subcutaneous administration | Multiple-fold increase observed | mdpi.comnih.gov |

| Piglets | Brain | DHA Supplementation | Increased levels | nih.gov |

| Mice | Hippocampus | Omega-3 fatty acid deficient maternal diet | Decreased by more than 80% | nih.gov |

Detection in Human Biological Samples (e.g., Breast Milk) and Correlation with Precursor Levels

The detection of Synaptamide has extended to human biological samples, with human breast milk being a key subject of investigation. This is particularly significant due to the critical role of breast milk in infant nutrition and neurodevelopment.

A pivotal study was the first to demonstrate the presence of detectable concentrations of Synaptamide in human breast milk. nih.gov Using liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers identified Synaptamide in all collected breast milk samples, with concentrations ranging from 44 to 257 fmol/mL. nih.gov

Crucially, this research also established a significant positive correlation between the concentration of Synaptamide and its precursor, DHA, in breast milk (r = 0.624, P < 0.001). nih.gov This finding suggests that the level of Synaptamide in human milk is dependent on the maternal DHA status. nih.govnih.gov Therefore, maternal dietary intake of DHA can influence the amount of this neurogenic and synaptogenic compound available to the breastfed infant. nih.gov The presence of Synaptamide and other N-acylethanolamines in human milk may have a considerable influence on the health and development of infants. nih.gov The complexity and dynamic nature of human breast milk composition may be tailored to support different stages of infant brain development. tufts.edu

Table 2: Synaptamide in Human Breast Milk

| Biological Sample | Concentration Range | Correlation with DHA | Significance Level (P-value) | Reference |

|---|---|---|---|---|

| Human Breast Milk | 44 to 257 fmol/mL | r = 0.624 | < 0.001 | nih.gov |

Influence of Dietary Omega-3 Fatty Acid Intake on Endogenous Synaptamide Levels in Research Studies

Research has consistently demonstrated a direct link between the dietary intake of omega-3 fatty acids, particularly DHA, and the endogenous levels of Synaptamide. nih.gov This relationship underscores the importance of diet in modulating the availability of this bioactive lipid mediator.

Studies in animal models have provided compelling evidence for this connection. For instance, when pregnant mice were fed a diet deficient in omega-3 fatty acids, the Synaptamide level in the fetal hippocampus was found to decrease by over 80%. nih.gov Conversely, supplementing the diet of piglets with DHA resulted in an increase in brain Synaptamide levels. nih.gov These findings highlight that the brain's Synaptamide content is dependent on dietary DHA intake. nih.gov This provides a mechanism through which adequate omega-3 fatty acid consumption can support optimal brain development. nih.gov

In the context of human studies, while a specific intervention study on dietary DHA and breast milk Synaptamide did not show a significant increase in the supplemented group due to a high-DHA diet in the control group, the strong positive correlation found between DHA and Synaptamide levels is highly indicative. nih.gov It strongly suggests that effective omega-3 fatty acid supplementation, known to increase DHA levels in breast milk, would consequently raise Synaptamide concentrations. nih.gov The relationship between dietary intake of precursor fatty acids and the levels of corresponding N-acylethanolamines in human milk suggests a potential for dietary manipulation to influence infant intake of these bioactive compounds. nih.gov

Table 3: Impact of Dietary Omega-3 Fatty Acid Intake on Synaptamide Levels

| Study Type | Dietary Modification | Biological Sample | Effect on Synaptamide Levels | Reference |

|---|---|---|---|---|

| Animal Study (Pregnant Mice) | Omega-3 Fatty Acid Deficient Diet | Fetal Hippocampus | >80% Decrease | nih.gov |

| Animal Study (Piglets) | DHA Supplementation | Brain | Increase | nih.gov |

| Human Study (Lactating Women) | Omega-3 Fatty Acid Supplementation | Breast Milk | Positive correlation with DHA (r = 0.624) | nih.gov |

Future Directions and Emerging Research Avenues for Synaptamide and Its Analogs

Exploration of Novel Target Receptors and Binding Partners

While G-protein coupled receptor 110 (GPR110), also known as ADGRF1, has been identified as a primary functional receptor for synaptamide (B1662480), the full spectrum of its molecular targets is likely more complex. researchgate.netmdpi.commdpi.com Future research will be crucial in identifying and characterizing other potential receptors and binding partners to fully understand the diverse biological effects of synaptamide.

Initial studies have pointed towards a weak interaction with cannabinoid receptors CB1 and CB2, although synaptamide's primary actions are considered to be independent of the endocannabinoid system. mdpi.commedchemexpress.com Further investigation into these and other potential orphan GPCRs is warranted. A pull-down strategy using a biotinylated synaptamide analogue has already proven successful in identifying GPR110, and similar unbiased approaches could unveil novel interacting proteins. mdpi.com